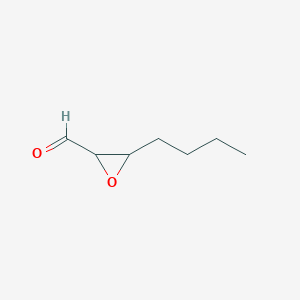

3-Butyloxirane-2-carbaldehyde

説明

Structure

3D Structure

特性

CAS番号 |

58936-30-4 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC名 |

3-butyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3 |

InChIキー |

JSGLRFSEKUNPRD-UHFFFAOYSA-N |

異性体SMILES |

CCCC[C@H]1[C@@H](O1)C=O |

正規SMILES |

CCCCC1C(O1)C=O |

密度 |

0.938-0.948 (20º) |

物理的記述 |

Colourless to pale yellow liquid; fatty citrus aroma |

溶解性 |

Practically insoluble to insoluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Elucidating the Chemical Reactivity and Mechanistic Pathways of 3 Butyloxirane 2 Carbaldehyde

Ring-Opening Dynamics of the Oxirane System

The three-membered epoxide ring is characterized by significant angle strain, making it a potent electrophile that readily reacts with nucleophiles, leading to ring-opening. thieme-connect.de This reactivity is the cornerstone of its utility in synthetic chemistry.

The reaction of 3-butyloxirane-2-carbaldehyde with nucleophiles is a stereospecific process that typically proceeds via an SN2 mechanism. The nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring, causing the C-O bond to break and alleviating the ring strain. The regioselectivity of the attack is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic).

Under basic or neutral conditions, the nucleophile preferentially attacks the less substituted carbon atom (C3), which is sterically more accessible. This results in the formation of a 1,2-diol derivative after protonation of the resulting alkoxide. For instance, reaction with a Grignard reagent (R-MgBr) would lead to the formation of a secondary alcohol.

In a biological context, similar epoxyaldehydes, such as 2,3-epoxy-4-hydroxynonanal (B45736) (EHN), have been shown to react with nucleophilic sites in biomolecules. nih.gov For example, the reaction of EHN with the nucleoside deoxyguanosine (dGuo) involves the nucleophilic attack of the guanine (B1146940) base on the epoxide ring, leading to the formation of various DNA adducts. nih.govnih.gov This highlights the potential of this compound to act as a bifunctional electrophile, capable of cross-linking nucleophilic species. jci.org

Table 1: Regioselectivity of Nucleophilic Ring-Opening

| Reaction Condition | Site of Attack | Primary Product Type |

|---|---|---|

| Basic/Neutral | C3 (less substituted) | Primary alcohol at C2, secondary at C3 |

In the presence of an acid catalyst, the oxirane oxygen is protonated, forming a more reactive oxonium ion. This activation enhances the electrophilicity of the ring carbons, allowing even weak nucleophiles to initiate ring-opening. The regioselectivity under acidic conditions is more complex. The reaction can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the carbon atom that can better stabilize a partial positive charge. For this compound, this would favor attack at the C2 position due to the potential for stabilization by the adjacent aldehyde group, although steric factors still play a role.

Acid-catalyzed ring-opening can also be accompanied by rearrangements. For instance, treatment with Lewis acids like boron trifluoride (BF3) can promote rearrangement of the epoxide to a carbonyl compound. In the case of this compound, this could potentially lead to the formation of a β-hydroxy ketone. A process for preparing aldehydes from oxirane compounds involves reaction with hydrogen peroxide in the presence of a boron compound, where the oxirane ring is opened. google.com

The initial ring-opening of the oxirane can trigger a sequence of subsequent reactions, known as cascade or tandem reactions. nih.gov This is particularly relevant for this compound due to the proximity of the aldehyde group. Once the epoxide is opened by a nucleophile, the resulting intermediate possesses a newly formed hydroxyl group and the original aldehyde functionality. These groups can then interact intramolecularly or with other reagents.

For example, a reaction could be designed where the nucleophilic opening of the epoxide unmasks a functional group that then participates in a condensation reaction with the aldehyde. The complex reactions of epoxyaldehydes with nucleosides to form tetracyclic adducts are an example of such a cascade, where initial nucleophilic attack is followed by further cyclizations involving both the opened epoxide and the aldehyde. nih.gov These intricate reaction pathways allow for the rapid construction of complex molecular architectures from a relatively simple starting material. rsc.org

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group is a classic electrophilic center in organic chemistry, characterized by a polarized carbon-oxygen double bond. masterorganicchemistry.com This makes it a prime target for nucleophilic attack and a versatile handle for a wide range of chemical transformations. libretexts.orglibretexts.org

Nucleophilic addition is the most fundamental reaction of the aldehyde group. wikipedia.org A wide array of nucleophiles, including organometallic reagents (e.g., Grignard, organolithium), enolates, cyanide, and amines, can add to the carbonyl carbon. youtube.com This addition breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol. libretexts.org

Table 2: Common Nucleophilic Additions to the Aldehyde Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | NaBH4, LiAlH4 | Primary Alcohol |

| Organometallic | CH3MgBr | Secondary Alcohol |

| Cyanide | NaCN/H+ | Cyanohydrin |

| Ylide (Wittig) | Ph3P=CH2 | Alkene |

Condensation reactions involve the initial nucleophilic addition followed by the elimination of a small molecule, usually water. mdpi.com For this compound, this includes:

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, leaving the oxirane ring intact under appropriate conditions.

Aldol (B89426) Condensation: In the presence of a base, another enolizable aldehyde or ketone can add to the carbaldehyde group.

Imine Formation: Primary amines react to form imines (Schiff bases), while secondary amines can form enamines. These reactions are often the first step in more complex transformations. researchgate.net

The aldehyde group exists in an intermediate oxidation state, allowing for both facile oxidation and reduction.

Oxidation: The carbaldehyde can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Mild reagents like silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO2) are often employed to avoid over-oxidation or reaction with other functional groups. The choice of oxidant is crucial to ensure the integrity of the sensitive oxirane ring.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent that is well-suited for this transformation, as it typically does not reduce the epoxide. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the aldehyde and open the epoxide ring.

These oxidation and reduction pathways significantly expand the synthetic utility of this compound, allowing for its conversion into epoxy-alcohols or epoxy-acids, which are valuable building blocks for the synthesis of more complex molecules.

α-Functionalization and Enolate Chemistry

The presence of a proton on the carbon atom adjacent to the carbonyl group (the α-carbon) makes this compound amenable to enolate formation. Enolates are powerful nucleophiles widely used in carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com The generation of an enolate from an α,β-epoxy aldehyde like this compound is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to prevent unwanted side reactions like self-condensation or attack on the epoxide. bham.ac.uk

Once formed, the enolate can react with a variety of electrophiles to achieve α-functionalization. This reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of more complex molecular architectures. brainly.com

Key α-Functionalization Reactions:

Alkylation: The enolate can be alkylated by reaction with alkyl halides. This reaction forms a new carbon-carbon bond at the α-position, elongating the carbon chain.

Aldol Addition: The enolate can act as a nucleophile, attacking another aldehyde or ketone in a crossed aldol reaction. bham.ac.uk This reaction is highly valuable for building β-hydroxy carbonyl compounds. The diastereoselectivity of such additions to chiral α,β-epoxy aldehydes has been shown to be influenced by the choice of enolate (e.g., lithium vs. boron enolates) and reaction conditions. researchgate.net

Halogenation: Reaction of the enolate with electrophilic halogen sources (e.g., Br₂, Cl₂) can introduce a halogen atom at the α-position.

The table below summarizes the expected outcomes of typical α-functionalization reactions on this compound.

| Reaction Type | Electrophile | Expected Product Structure | Significance |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 3-Butyl-2-formyl-2-methyloxirane | Forms a quaternary center α to the carbonyl. |

| Aldol Addition | Acetaldehyde (CH₃CHO) | 3-(3-Butyl-2-formyloxiran-2-yl)-3-hydroxybutanal | Creates a β-hydroxy aldehyde functionality. |

| Halogenation | Bromine (Br₂) | 2-Bromo-3-butyloxirane-2-carbaldehyde | Introduces a versatile synthetic handle for further transformations. |

Interplay Between Oxirane and Aldehyde Reactivity

The close proximity of the oxirane and aldehyde groups in this compound leads to a fascinating interplay of reactivity. The reaction pathway can often be directed towards one functional group over the other by carefully selecting reagents and conditions.

Nucleophilic Attack: Nucleophiles can attack either the aldehyde carbonyl or one of the epoxide carbons.

Attack at the Aldehyde: Grignard reagents or organolithium compounds typically favor addition to the aldehyde, yielding a secondary alcohol. The stereochemical outcome of such additions can be influenced by the existing stereocenter of the epoxide, following models like Felkin-Ahn, which predict the diastereoselectivity. researchgate.net

Attack at the Oxirane: The strained epoxide ring is susceptible to ring-opening by nucleophiles. This reaction is often catalyzed by Lewis acids or Brønsted acids, which activate the epoxide. researchgate.netresearchgate.net The regioselectivity of the ring-opening (attack at C2 vs. C3) is dependent on the nature of the nucleophile and the specific Lewis acid used. researchgate.net For instance, enolates themselves can serve as nucleophiles to open epoxide rings, a reaction that is synthetically useful but often requires additives or Lewis acids to proceed efficiently. squarespace.com

Intramolecular Reactions: The bifunctional nature of the molecule allows for intramolecular reactions. For example, under certain conditions, the enolate formed at the α-carbon can act as an internal nucleophile, attacking the adjacent epoxide carbon (C3). This process would lead to the formation of a cyclobutanol (B46151) derivative. Such intramolecular radical additions to the carbonyl group have been observed in related epoxy aldehydes, leading to the formation of bicyclic diols. acs.org

Rearrangements: Epoxy aldehydes can undergo rearrangements. For instance, the Meinwald rearrangement, typically facilitated by Lewis acids or solvents like hexafluoroisopropanol (HFIP), can convert the epoxide into the corresponding aldehyde or ketone. rsc.org In the case of this compound, this could potentially lead to the formation of a β-keto aldehyde.

The following table outlines the competing reaction pathways based on the type of reagent used.

| Reagent/Condition | Preferential Site of Attack | Primary Product Type | Controlling Factors |

|---|---|---|---|

| Organometallics (e.g., MeMgBr) | Aldehyde Carbonyl | Secondary Alcohol | High nucleophilicity and basicity of the reagent. |

| Nucleophile + Lewis Acid (e.g., MeOH/BF₃·OEt₂) | Oxirane Carbon (C3) | β-Alkoxy-α-hydroxy Aldehyde | Activation of the epoxide by the Lewis acid. |

| Strong, non-nucleophilic base (e.g., LDA) then intramolecular cyclization | Internal attack from α-carbon to Oxirane Carbon (C3) | Cyclobutanol derivative | Reaction conditions favoring enolate formation and subsequent cyclization. |

| Titanocene(III) Chloride (Cp₂TiCl) | Radical-mediated cyclization | Bicyclic Diol | Single-electron transfer reagent promoting radical formation. acs.org |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), provide profound insights into the reaction pathways of complex molecules like this compound. nih.gov

One key transformation is the catalytic, diastereoselective synthesis of β-hydroxy esters from α,β-epoxy aldehydes. A study by Chow and Bode demonstrated a novel approach where a thiazolium-based catalyst reacts with the epoxy aldehyde. organic-chemistry.org

Mechanism of Thiazolium-Catalyzed Esterification:

Adduct Formation: The nitrogen of the thiazolium ylide catalyst nucleophilically attacks the aldehyde carbonyl carbon of this compound to form a tetrahedral intermediate, known as a Breslow intermediate.

Oxidation: This intermediate is then oxidized in situ (e.g., by an oxidant like a quinone) to form a 2-acyl thiazolium species. This species is effectively an "activated carboxylate," a highly reactive acylating agent.

Nucleophilic Acyl Substitution: An alcohol, present in the reaction mixture, then acts as a nucleophile, attacking the activated acyl group.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the β-hydroxy ester product and regenerating the thiazolium catalyst, allowing the catalytic cycle to continue.

This organocatalytic process is significant because it transforms an aldehyde directly into an activated carboxylate under mild conditions, avoiding the need for stoichiometric activating agents and providing high diastereoselectivity in the final product. organic-chemistry.org

Another mechanistically significant transformation is the acid-catalyzed ring-opening and rearrangement. As demonstrated with derivatives of citral, protonation of the epoxy aldehyde's oxygen atom leads to the opening of the oxirane ring, forming a tertiary carbocation. researchgate.net This cation can then be trapped by a nucleophile (like an alcohol solvent) or undergo rearrangements, including ring closure, to form a variety of cyclic and acyclic products. The specific pathway and resulting product distribution are highly dependent on the substrate and the acid catalyst employed. researchgate.net

Stereochemical Control and Chiral Purity in 3 Butyloxirane 2 Carbaldehyde Derivatives

Analysis of Diastereomeric and Enantiomeric Forms

3-Butyloxirane-2-carbaldehyde possesses two stereogenic centers at positions 2 and 3 of the oxirane ring. This results in the potential for four stereoisomers, comprising two pairs of enantiomers. The relative orientation of the butyl group and the carbaldehyde group determines whether the diastereomer is cis or trans.

cis-isomers: The butyl and carbaldehyde groups are on the same side of the oxirane ring. This configuration exists as a pair of enantiomers: (2R,3S)-3-butyloxirane-2-carbaldehyde and (2S,3R)-3-butyloxirane-2-carbaldehyde.

trans-isomers: The butyl and carbaldehyde groups are on opposite sides of the oxirane ring. This configuration also exists as a pair of enantiomers: (2R,3R)-3-butyloxirane-2-carbaldehyde and (2S,3S)-3-butyloxirane-2-carbaldehyde.

These stereoisomers exhibit identical physical and chemical properties in an achiral environment but can have vastly different interactions with other chiral molecules, which is of particular importance in biological systems and in asymmetric synthesis.

Influence of Stereochemistry on Reaction Outcomes

The specific stereoisomer of this compound used in a chemical reaction can dictate the stereochemical outcome of the product. The spatial arrangement of the substituents on the oxirane ring influences the trajectory of nucleophilic attack on the aldehyde or the oxirane ring itself.

In nucleophilic additions to the carbonyl group, the existing stereocenters can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer of the resulting alcohol. This is known as substrate-controlled diastereoselectivity. For instance, "chelation-controlled" and "non-chelation-controlled" models are often invoked to predict the stereochemical outcome of such additions to α,β-epoxy aldehydes. researchgate.netdocumentsdelivered.com Lewis acids can coordinate to both the carbonyl oxygen and the epoxide oxygen, creating a rigid cyclic intermediate that favors nucleophilic attack from a specific face. researchgate.net The choice of Lewis acid can influence the regiochemistry of the epoxide opening. researchgate.net

Similarly, ring-opening reactions of the epoxide are highly stereospecific. The mechanism of ring-opening (e.g., SN2) and the nature of the nucleophile will determine the stereochemistry of the resulting diol or amino alcohol. The relative stereochemistry of the starting epoxy aldehyde will be translated into a specific stereochemical arrangement in the product.

Methods for Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives with high chiral purity is a significant challenge. Several strategies have been developed for the enantioselective and diastereoselective synthesis of α,β-epoxy aldehydes.

One common approach is the asymmetric epoxidation of a suitable α,β-unsaturated aldehyde precursor. Chiral catalysts, such as those used in the Sharpless asymmetric epoxidation, can selectively form one enantiomer of the epoxide. Subsequent reactions can then be performed to introduce the desired functionality while retaining the stereochemical integrity of the oxirane ring.

Another strategy involves the use of chiral auxiliaries . tcichemicals.com An achiral starting material can be attached to a chiral auxiliary, which then directs the stereochemical course of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be removed. The Evans aldol (B89426) reaction, for example, is a powerful method for introducing chirality that can be applied in the synthesis of precursors to chiral epoxy aldehydes. tcichemicals.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral aldehydes and their derivatives. nih.gov Chiral amines or phosphoric acids can catalyze the enantioselective addition of various fragments to construct the desired stereocenters. researchgate.net

The table below summarizes some general approaches to the stereoselective synthesis of epoxy aldehydes:

| Synthesis Method | Description | Key Features |

| Asymmetric Epoxidation | Direct epoxidation of an α,β-unsaturated aldehyde using a chiral catalyst or reagent. | Can provide high enantiomeric excess. The stereochemistry is determined by the catalyst. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule (e.g., an amino acid or sugar) that already contains some of the required stereocenters. tcichemicals.com | Utilizes nature's chirality. The final stereochemistry is related to the starting material. |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct a stereoselective reaction. tcichemicals.com | The auxiliary is removed after the desired stereocenter is created. A wide variety of auxiliaries are available. |

| Organocatalysis | The use of small chiral organic molecules to catalyze enantioselective transformations. nih.gov | Metal-free catalysis. Can be highly effective for specific reaction types. |

Advanced Chiral Separation Techniques

When a synthesis does not produce a single stereoisomer, chiral resolution techniques are employed to separate the mixture. wikipedia.org High-performance liquid chromatography (HPLC) is a widely used and effective method for the separation of enantiomers and diastereomers of chiral compounds. mdpi.commdpi.com

Chiral stationary phases (CSPs) are the key to chiral HPLC separations. These are materials that are themselves chiral and can interact differently with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used. mdpi.com

The separation of diastereomers is generally more straightforward than the separation of enantiomers, as diastereomers have different physical properties and can often be separated on standard achiral stationary phases. However, for enantiomers, a chiral environment is necessary for separation.

The process of chiral resolution can be summarized as follows:

Method Development: Screening of different chiral columns and mobile phases to achieve optimal separation. mdpi.com

Analytical Separation: Small-scale separation to determine the enantiomeric or diastereomeric ratio of a mixture.

Preparative Separation: Large-scale separation to isolate pure stereoisomers for further use. mdpi.com

Stereochemical Assignment and Absolute Configuration Determination

Once a pure stereoisomer has been isolated, it is crucial to determine its absolute configuration (the actual three-dimensional arrangement of atoms). Several techniques are available for this purpose.

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise location of each atom in the molecule can be determined.

For non-crystalline compounds or when suitable crystals cannot be obtained, spectroscopic methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can be used to distinguish between enantiomers and assign the absolute configuration. mdpi.com The formation of diastereomeric derivatives with a chiral reagent leads to distinct NMR spectra for each enantiomer.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be assigned. msu.edu

The competing enantioselective conversion (CEC) method is a kinetic resolution technique that can be used to assign the absolute configuration of chiral epoxides. escholarship.org This method involves reacting the epoxide with two enantiomers of a chiral reagent in separate experiments and comparing the reaction rates.

The following table outlines common methods for determining absolute configuration:

| Method | Principle | Requirements |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Crystalline solid. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric derivatives with distinct NMR spectra. | Derivatizable functional group. |

| Chiroptical Spectroscopy (VCD/ECD) | Differential absorption of circularly polarized light, compared with theoretical calculations. msu.edu | Chromophore for ECD, vibrational modes for VCD. |

| Competing Enantioselective Conversion (CEC) | Kinetic resolution with enantiomers of a chiral reagent. escholarship.org | Suitable reactivity for kinetic resolution. |

Strategic Applications of 3 Butyloxirane 2 Carbaldehyde in Organic Synthesis

Building Block for Complex Architectures

The dual functionality of 3-butyloxirane-2-carbaldehyde allows for a range of selective transformations, enabling the stepwise or domino construction of complex molecular frameworks. The aldehyde group can readily participate in nucleophilic additions, Wittig reactions, and other carbonyl chemistries, while the epoxide ring is susceptible to nucleophilic attack, leading to the introduction of diverse functional groups with controlled stereochemistry.

Total Synthesis of Natural Products

While specific examples of the total synthesis of natural products directly employing this compound are not extensively documented in publicly available literature, the utility of similar epoxyaldehyde synthons is well-established. These motifs are instrumental in assembling key fragments of complex natural products. The stereocenters inherent in the epoxyaldehyde can be exploited to set the stereochemistry of subsequent transformations, a crucial aspect in the synthesis of stereochemically rich natural products. For instance, the aldehyde can serve as a handle for chain elongation, while the epoxide can be opened by various nucleophiles to introduce substituents with defined spatial arrangements, mirroring the intricate architectures found in nature.

Construction of Advanced Pharmaceutical Intermediates

The synthesis of advanced pharmaceutical intermediates often requires the use of chiral building blocks to construct enantiomerically pure active pharmaceutical ingredients (APIs). This compound, particularly in its enantiopure forms, represents a valuable chiral pool starting material. The epoxide and aldehyde functionalities can be manipulated to introduce the necessary pharmacophoric groups with precise stereocontrol, a critical factor for drug efficacy and safety. The ability to perform selective transformations on either the aldehyde or the epoxide allows for the divergent synthesis of a variety of complex intermediates from a single starting material.

Design of Agrochemical Precursors

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of novel molecular scaffolds with high biological activity and selectivity. The structural motifs accessible from this compound, such as substituted tetrahydrofurans and other heterocyclic systems, are prevalent in agrochemical compounds. The reactivity of the epoxide and aldehyde groups allows for the introduction of various functional groups that can modulate the biological activity and physical properties of the resulting molecules, aiding in the design of more effective and environmentally benign agrochemicals.

Precursor to Biologically Relevant Scaffolds

The inherent functionality of this compound makes it an ideal precursor for the synthesis of various biologically significant molecular scaffolds, including β-amino alcohols, β-amino acids, and a range of heterocyclic and carbocyclic systems.

Stereocontrolled Synthesis of β-Amino Alcohols and β-Amino Acids

The ring-opening of epoxides with nitrogen nucleophiles is a well-established and powerful method for the stereocontrolled synthesis of β-amino alcohols. rroij.comorganic-chemistry.org In the case of this compound, the aldehyde functionality can either be protected prior to the ring-opening reaction or can be utilized in a subsequent transformation. The stereochemistry of the resulting β-amino alcohol is dictated by the stereochemistry of the starting epoxide and the SN2 nature of the ring-opening reaction.

| Nucleophile | Product | Potential Biological Relevance |

| Ammonia | Primary β-amino alcohol | Precursor to various pharmaceuticals |

| Primary Amine | Secondary β-amino alcohol | Chiral auxiliaries, ligands |

| Azide | β-azido alcohol | Precursor to β-amino acids |

Further oxidation of the aldehyde group in the resulting β-amino alcohol or in the initial epoxyaldehyde, followed by amination, can provide access to β-amino acids. These non-proteinogenic amino acids are valuable components in the synthesis of peptidomimetics and other biologically active compounds. nih.govnih.gov

Derivatization into Heterocyclic and Carbocyclic Systems

The bifunctional nature of this compound allows for its use in the synthesis of a variety of heterocyclic and carbocyclic systems through intramolecular reactions.

Heterocyclic Systems:

Oxazolidinones: Treatment of the epoxyaldehyde with an isocyanate can lead to the formation of an intermediate that can subsequently cyclize to form an oxazolidinone ring. ionike.comorganic-chemistry.orgresearchgate.net Oxazolidinones are an important class of antibiotics.

Pyrrolidines: The aldehyde can be converted to an imine, which can then undergo an intramolecular cyclization via attack of a nucleophile generated from the epoxide opening, leading to the formation of substituted pyrrolidines. thieme-connect.comrsc.orgmdpi.com The pyrrolidine scaffold is present in numerous natural products and pharmaceuticals.

| Reaction Type | Resulting Heterocycle | Significance |

| Intramolecular cyclization after imine formation | Pyrrolidine | Core of many alkaloids and drugs |

| Reaction with isocyanates | Oxazolidinone | Antibacterial agents |

Carbocyclic Systems:

The construction of carbocyclic systems from this compound can be envisioned through various synthetic strategies. For instance, the aldehyde can be subjected to a Wittig-type reaction to introduce an alkenyl chain, which can then participate in an intramolecular cyclization initiated by the opening of the epoxide. Such strategies can lead to the formation of functionalized cyclopentane or cyclohexane derivatives, which are common structural motifs in natural products and other bioactive molecules. baranlab.orgnih.govorganic-chemistry.org

Development of Chiral Auxiliaries and Ligands

The presence of stereocenters and reactive functional groups in this compound makes it an attractive starting material for the synthesis of chiral auxiliaries and ligands. These chiral molecules are instrumental in asymmetric synthesis, enabling the selective production of a desired enantiomer of a target compound.

The aldehyde and epoxide functionalities of this compound can be selectively manipulated to introduce chirality and attach the molecule to a substrate or a metal center. For instance, the aldehyde can undergo reactions such as aldol (B89426) additions or reductive aminations to introduce new stereocenters with a high degree of stereocontrol. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, leading to the formation of chiral diols, amino alcohols, and other valuable intermediates.

While specific research detailing the direct use of this compound as a chiral auxiliary is limited in publicly available literature, the well-established reactivity of its functional groups suggests a strong potential for such applications. The general principles of chiral auxiliary design involve the temporary incorporation of a chiral molecule to direct a stereoselective reaction, followed by its removal. The butyl side chain of this compound can also influence the steric environment around the reactive centers, further enhancing stereochemical control.

Similarly, the synthesis of chiral ligands for asymmetric catalysis can be envisioned using this versatile building block. Chiral ligands coordinate to a metal catalyst and create a chiral environment that influences the stereochemical outcome of a reaction. The functional handles of this compound could be elaborated to incorporate coordinating atoms like nitrogen, phosphorus, or oxygen, leading to the formation of novel chiral ligands.

Application in Polymer Chemistry and Materials Science

The epoxide ring in this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that can lead to the formation of functional polyethers. The resulting polymers would possess a repeating unit with a pendant butyl group and a reactive aldehyde (or a derivative thereof), which can be further modified to tailor the polymer's properties.

The polymerization of substituted epoxides is a well-established field, and the presence of the butyl group in this compound would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The aldehyde functionality along the polymer backbone opens up possibilities for post-polymerization modifications, allowing for the introduction of various functional groups and the creation of materials with specific properties.

For example, the aldehyde groups could be used for cross-linking the polymer chains to form thermosetting materials, or they could be converted to other functional groups to create polymers for applications such as drug delivery, specialty coatings, or as functional additives. While a patent for the polymerization of a similar, smaller epoxide, 2,3-epoxybutane, exists, suggesting the feasibility of such polymerizations, specific research on the polymerization of this compound and the properties of the resulting polymers is not widely reported. google.com

Advanced Spectroscopic and Computational Characterization of 3 Butyloxirane 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 3-Butyloxirane-2-carbaldehyde in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemical arrangement of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two protons on the oxirane ring, and the protons of the butyl chain. The aldehyde proton (CHO) would appear as a singlet or a doublet at a characteristic downfield shift, typically in the range of δ 9.5-10.0 ppm. The two protons on the oxirane ring (H-2 and H-3) would resonate between δ 3.0-3.5 ppm. Their chemical shifts and coupling constants (J-values) would be highly dependent on their relative stereochemistry (cis or trans). For a trans-epoxide, the coupling constant is typically smaller (²J ≈ 2-4 Hz) than for a cis-epoxide (²J ≈ 4-6 Hz). The butyl group would display a series of multiplets in the upfield region (δ 0.9-1.7 ppm).

The ¹³C NMR spectrum would complement the ¹H data, with the aldehydic carbon appearing significantly downfield (δ 195-205 ppm). The two carbons of the oxirane ring would be found in the δ 50-65 ppm region, and the butyl chain carbons would resonate at higher field strengths (δ 13-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| CHO | 9.5 - 9.8 | 198 - 202 | Chemical shift is sensitive to solvent and concentration. |

| C2-H (Oxirane) | 3.1 - 3.4 | 55 - 60 | Couples to H-3. |

| C3-H (Oxirane) | 3.0 - 3.3 | 58 - 63 | Couples to H-2 and adjacent CH₂ of butyl group. |

| CH₂ (Butyl, adjacent to ring) | 1.5 - 1.7 | 30 - 35 | Multiplet. |

| CH₂ (Butyl, internal) | 1.3 - 1.5 | 25 - 29 | Multiplet. |

| CH₂ (Butyl, internal) | 1.2 - 1.4 | 22 - 24 | Multiplet. |

| CH₃ (Butyl) | 0.9 - 1.0 | 13 - 15 | Triplet. |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would confirm the molecular formula, C₈H₁₄O₂, by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Electron ionization (EI) would induce characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 142 would be observed. Key fragmentation pathways would include:

α-cleavage: Loss of the hydrogen atom from the aldehyde (M-1) or the butyl group (M-57) adjacent to the oxirane ring.

McLafferty Rearrangement: While less common for aldehydes without a γ-hydrogen on an alkyl chain directly attached to the carbonyl, alternative rearrangements could occur.

Ring Cleavage: Fragmentation of the oxirane ring can lead to characteristic losses, such as the loss of CO (m/z 28) or CHO (m/z 29) from the aldehyde portion, or more complex ring-opening fragmentations. Cleavage of the C-C bond between the two ring carbons is also a plausible pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on established fragmentation principles.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CHO]⁺ | Loss of the formyl radical |

| 99 | [M - C₃H₇]⁺ | Cleavage within the butyl chain |

| 85 | [M - C₄H₉]⁺ | Loss of the butyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or acylium ion from rearrangement |

Vibrational Spectroscopy (IR, Raman) for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected around 1720-1740 cm⁻¹. Another key feature for the aldehyde would be the appearance of two weak bands for the aldehydic C-H stretch in the region of 2700-2900 cm⁻¹, one around 2820 cm⁻¹ and another near 2720 cm⁻¹. The oxirane ring would exhibit characteristic C-O stretching vibrations, typically seen as a band around 1250 cm⁻¹ (asymmetric stretch) and another in the 800-950 cm⁻¹ range (symmetric or "ring breathing" mode). The butyl group would contribute C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

The Raman spectrum would also show the C=O stretch, although it might be weaker than in the IR spectrum. The symmetric oxirane ring breathing mode and the C-H stretching and bending modes of the alkyl chain are typically strong and well-defined in Raman spectra.

Table 3: Predicted Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 2960-2850 | C-H Stretch (Butyl) | Strong | Strong |

| 2850-2800, 2750-2700 | C-H Stretch (Aldehyde) | Weak-Medium | Medium |

| 1740-1720 | C=O Stretch (Aldehyde) | Very Strong | Medium |

| ~1250 | C-O-C Asymmetric Stretch (Oxirane) | Strong | Weak |

| 950-800 | Oxirane Ring Breathing/Deformation | Medium-Strong | Strong |

Chiroptical Spectroscopy for Stereochemical Analysis

This compound possesses two adjacent chiral centers (C-2 and C-3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of a chiral molecule.

These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. An experimental ECD spectrum of a purified stereoisomer of this compound would show characteristic positive or negative Cotton effects, particularly for the n→π* electronic transition of the carbonyl group.

To assign the absolute stereochemistry, the experimental spectrum would be compared to theoretical ECD spectra generated through quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). By calculating the predicted spectra for all possible stereoisomers (e.g., the (2R,3S) and (2S,3R) forms), a direct comparison with the experimental data would allow for an unambiguous assignment of the absolute configuration of the synthesized or isolated isomer.

Computational Chemistry and Molecular Dynamics Simulations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide profound insight into the electronic structure and reactivity of this compound. These calculations can predict a range of properties:

Molecular Geometry: Optimization calculations yield the most stable 3D structure, including bond lengths, bond angles, and dihedral angles.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of nucleophilicity and electrophilicity. The HOMO would likely be localized on the oxygen atoms (both epoxide and carbonyl), while the LUMO would be centered on the π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It would show negative potential (red) around the oxygen atoms, highlighting them as sites for electrophilic attack (e.g., protonation), and positive potential (blue) around the aldehydic proton and carbonyl carbon, indicating their electrophilic nature.

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest is the nucleophilic ring-opening of the epoxide, which is a fundamental process in synthetic chemistry.

A computational study would model the reaction of the epoxide with a nucleophile under either acidic or basic conditions. The process involves:

Mapping the Potential Energy Surface: The energies of the reactants, intermediates, transition states, and products are calculated.

Locating the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Its geometry reveals the arrangement of atoms at the moment of bond-breaking and bond-forming. For an Sₙ2-type ring-opening, the TS would show the incoming nucleophile attacking one of the epoxide carbons while the C-O bond is elongating.

Calculating Activation Energy: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate.

These calculations can predict the regioselectivity of the ring-opening. For instance, under basic conditions, a nucleophile is expected to attack the less sterically hindered carbon (C-3). Under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack often occurs at the more substituted carbon (C-2) that can better stabilize a partial positive charge in the transition state. pressbooks.publibretexts.org Computational analysis of the transition state structures and their relative energies for attack at C-2 versus C-3 would provide a definitive prediction of the reaction's outcome.

Conformational Landscape Mapping

A comprehensive search of scientific literature and chemical databases was conducted to detail the conformational landscape of this compound. This investigation aimed to identify experimentally determined and computationally predicted conformations, their relative energies, and the methodologies employed for their characterization.

Despite a thorough search, specific studies focusing on the detailed conformational analysis of this compound are not available in the reviewed literature. The conformational landscape of a molecule is determined by the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-C bond connecting the butyl group to the oxirane ring and the C-C bond between the oxirane ring and the carbaldehyde group.

In the absence of specific data for this compound, a general approach to determining its conformational landscape would involve computational chemistry methods. Techniques such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are commonly used to perform conformational searches. These methods systematically explore the potential energy surface of a molecule to locate its stable conformers (local minima) and the transition states connecting them.

A theoretical study would typically yield the following for each identified conformer:

Relative Energy: The energy of each conformer relative to the most stable conformation (the global minimum). This allows for the determination of the population of each conformer at a given temperature using the Boltzmann distribution.

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of each conformer.

Spectroscopic Properties: Predicted spectroscopic data, such as rotational constants, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the computational model.

Without dedicated research on this compound, it is not possible to provide specific data tables or detailed research findings on its conformational landscape. The study of the conformational preferences of such molecules is crucial for understanding their reactivity, spectroscopic properties, and biological activity. Future research employing a combination of computational modeling and experimental spectroscopic techniques, such as microwave or NMR spectroscopy, would be necessary to fully characterize the conformational landscape of this compound.

Future Research Trajectories and Emerging Paradigms in 3 Butyloxirane 2 Carbaldehyde Chemistry

Sustainable and Green Chemistry Approaches

The principles of green chemistry are becoming central to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.netrsc.org For 3-Butyloxirane-2-carbaldehyde, future research will likely focus on developing synthetic protocols that align with these principles. This involves moving away from traditional methods that may rely on stoichiometric oxidants or hazardous solvents.

Key areas of investigation will include:

Alternative Solvents: Research into the use of greener solvents such as supercritical carbon dioxide (scCO₂), ionic liquids, or bio-based alternatives for the synthesis and reactions of this compound is a promising avenue. mdpi.commdpi.com These solvents can offer benefits in terms of reduced toxicity, easier product separation, and recyclability. mdpi.com

Energy-Efficient Methods: The application of microwave irradiation and ultrasonication represents a significant step towards more sustainable processes. mdpi.com These techniques can dramatically reduce reaction times from hours to minutes and increase product yields, thereby lowering energy consumption. mdpi.commdpi.com

Photocatalysis: Visible-light photocatalysis is an emerging green tool that enables a wide range of chemical transformations under mild, oxidant-free conditions. researchgate.netcolab.ws Future studies could explore the use of metal-free organic photocatalysts for the stereoselective synthesis of this compound, minimizing heavy metal waste. researchgate.net

| Approach | Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating of reactants. mdpi.com | Reduced reaction times, increased yields, cleaner reactions. mdpi.com | Optimization of reaction conditions for epoxidation and subsequent transformations. |

| Ultrasonication | Uses sound energy to induce cavitation, accelerating chemical reactions. mdpi.com | Enhanced reaction rates in both homogeneous and heterogeneous systems. | Application in catalyst-free or solvent-free reaction systems. |

| Photocatalysis | Utilizes visible light and a photocatalyst to drive chemical reactions. colab.ws | Mild reaction conditions, high selectivity, use of renewable energy source. researchgate.net | Development of catalysts for asymmetric epoxidation and C-H functionalization. |

| Supercritical CO₂ (scCO₂) | Employs carbon dioxide above its critical point as a non-toxic, non-flammable solvent. mdpi.com | Eliminates hazardous organic solvents, simplifies purification. mdpi.com | Exploring solubility and reactivity of intermediates in scCO₂. |

Catalyst Discovery for Highly Selective Transformations

The dual functionality of this compound presents a significant challenge and opportunity for catalysis. Developing catalysts that can selectively target either the epoxide or the aldehyde group, and do so with high stereocontrol, is a major goal. Future research will be directed towards the discovery and optimization of novel catalytic systems.

Asymmetric Catalysis: Achieving high enantioselectivity in the synthesis of this compound is critical for its application in pharmaceuticals. Research will focus on new chiral catalysts, including organocatalysts and transition-metal complexes, for the asymmetric epoxidation of the corresponding unsaturated aldehyde.

Chemoselective Catalysis: For subsequent transformations, catalysts that can differentiate between the aldehyde and epoxide moieties are highly sought after. This could involve developing protected catalysts that only become active under specific conditions or catalysts with high substrate specificity that selectively react with one functional group while leaving the other intact.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions. Future work could involve screening for existing enzymes or engineering new ones that can perform specific transformations on the this compound scaffold, mimicking nature's synthetic efficiency. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netmdpi.com The integration of these platforms with automated systems is set to revolutionize the synthesis of complex molecules like this compound.

Improved Safety and Control: The synthesis of epoxides can involve unstable intermediates or exothermic reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing safety risks. researchgate.net This allows for the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in batch reactors. soci.org

Automated Optimization: Automated flow chemistry platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, residence time, reagent stoichiometry) to quickly identify optimal conditions. syrris.comchemspeed.com This accelerates the development of efficient synthetic routes.

Multi-step Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. researchgate.netnih.gov This could enable the efficient conversion of simple precursors into complex derivatives of this compound in a fully automated fashion. syrris.comacs.org

| Parameter | Batch Chemistry | Flow Chemistry | Implication for this compound |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Enhanced safety for exothermic epoxidation reactions. researchgate.net |

| Mass Transfer | Often diffusion-limited | Efficient mixing through micromixers | Improved reaction rates and product consistency. rsc.org |

| Reaction Time | Minutes to days | Seconds to minutes (residence time) | Ability to generate and use unstable intermediates in situ. nih.gov |

| Scalability | Complex re-optimization | "Scaling out" by running reactors in parallel or for longer | Seamless transition from laboratory discovery to industrial production. researchgate.net |

| Automation | Limited to parallel batch reactors | Fully integrable with automated pumps, sensors, and purification | High-throughput screening and rapid process optimization. syrris.com |

Bio-inspired Synthetic Strategies

Nature provides a rich blueprint for conducting complex chemical transformations with remarkable efficiency and selectivity. Bio-inspired synthesis seeks to mimic these biological processes in the laboratory. wikipedia.org For this compound, this could involve strategies that replicate enzymatic reaction cascades or use biomimetic catalysts.

A key hypothetical approach is mimicking the cascade reactions seen in the biosynthesis of polyether natural products. wpmucdn.com Researchers might design a linear precursor that, upon activation, undergoes a cascade of ring-opening and cyclization reactions. While not directly forming this compound, this principle of using a series of controlled, enzyme-like transformations could inspire novel routes to complex derivatives starting from this epoxy aldehyde. For example, a reaction could be designed to mimic an enzymatic transformation where a catalyst binds to the aldehyde, orienting the molecule for a highly selective intramolecular attack on the epoxide ring. wikipedia.org

Exploration of Novel Reactivity under Non-Standard Conditions

Pushing the boundaries of conventional reaction conditions can unlock new and unexpected chemical reactivity. Future research on this compound will benefit from exploring its behavior under such non-standard conditions, which are often made more accessible by technologies like flow chemistry.

High-Temperature/Pressure Reactions: As facilitated by continuous flow reactors, exploring the chemistry of this compound at elevated temperatures and pressures could reveal novel rearrangement pathways or allow for the activation of otherwise unreactive bonds. soci.org

Electrosynthesis: Electrochemical methods offer a green alternative to chemical redox agents for driving reactions. The application of electrosynthesis could lead to new ways of opening the epoxide ring or functionalizing the aldehyde group through controlled oxidation or reduction.

Mechanochemistry: This solvent-free technique involves inducing reactions through mechanical force (e.g., grinding or milling). mdpi.com Applying mechanochemistry to the reactions of this compound could lead to the discovery of new solid-state transformations and provide a highly sustainable synthetic methodology.

Q & A

Q. What synthetic methodologies are commonly employed for 3-Butyloxirane-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves epoxidation of precursor alkenes or nucleophilic substitution on preformed oxirane rings. For example, the aldehyde group can be introduced via oxidation of a corresponding alcohol or protection-deprotection strategies. Optimization includes controlling temperature (e.g., low temperatures to minimize epoxide ring opening) and using catalysts like Sharpless epoxidation agents for stereoselectivity. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and monitored by TLC. Reaction progress should be validated using to track aldehyde proton signals (~9-10 ppm) and epoxide ring protons (3.5-4.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- NMR : identifies the aldehyde proton (δ ~9.8 ppm, singlet) and epoxide protons (δ ~3.5-4.0 ppm, multiplet). confirms carbonyl (δ ~190-200 ppm) and epoxide carbons (δ ~50-60 ppm).

- IR : Strong absorption at ~1720 cm (C=O stretch) and ~1250 cm (C-O-C epoxide).

- MS : Electron ionization (EI-MS) detects molecular ion peaks (m/z ≈ 156 for CHO) and fragmentation patterns (e.g., loss of CO or butyl group). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How does the reactivity of the epoxide ring in this compound influence its stability under varying experimental conditions?

- Methodological Answer : The epoxide ring is susceptible to nucleophilic attack (e.g., by water, amines, or acids). Stability studies require controlled humidity (use anhydrous solvents) and inert atmospheres (N/Ar). Degradation products (e.g., diols from ring opening) can be monitored via HPLC or GC-MS. Accelerated stability testing (40°C/75% RH) over 1-2 weeks predicts shelf-life. Store at 2-8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound be systematically resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Perform recrystallization in multiple solvents (e.g., ethanol, hexane) and characterize via differential scanning calorimetry (DSC) to identify polymorphs. Compare solubility in DMSO, water, and ethanol using UV-Vis spectroscopy at λ ~270 nm (aldehyde absorption) . Validate purity with elemental analysis (C, H, O ±0.3%) and cross-reference with literature using databases like PubChem .

Q. What computational approaches are suitable for predicting the stereoelectronic effects of the butyl and aldehyde substituents on the epoxide ring’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic attack sites. Compare activation energies for ring-opening reactions in silico (e.g., with water or amines) versus experimental kinetic data (Arrhenius plots). Software like Gaussian or ORCA can simulate transition states, while molecular dynamics (MD) assess solvent effects .

Q. How can X-ray crystallography using SHELX programs elucidate the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXT (structure solution) and SHELXL (refinement) resolves bond lengths and angles. Challenges include low crystal quality (address via slow evaporation in ethyl acetate) and disorder in the butyl chain. Use restraints for thermal parameters and validate with R (<5%) and R (<3%). Hydrogen atoms are placed geometrically, except for the aldehyde proton, which is refined freely .

Q. What experimental design principles should guide mechanistic studies of this compound’s epoxide ring-opening reactions?

- Methodological Answer : Design kinetic experiments under pseudo-first-order conditions with excess nucleophile (e.g., sodium azide). Monitor reaction progress via in situ FTIR or (if using fluorine-containing nucleophiles). Use Eyring plots to determine ΔH and ΔS. Include control experiments (e.g., without catalyst) to rule out non-specific catalysis. Compare results with computational predictions to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。